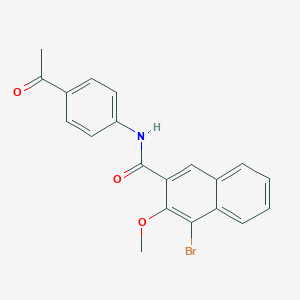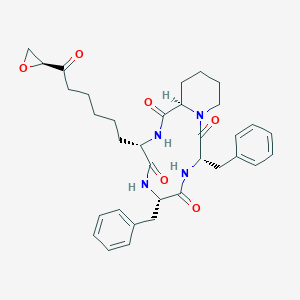
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide, also known as BAMN, is a synthetic compound that belongs to the class of naphthamides. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide exerts its effects through the inhibition of the activity of the CFTR ion channel, which plays a critical role in the regulation of salt and water transport across epithelial tissues. By modulating the activity of CFTR, N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide has been shown to have potential therapeutic applications in the treatment of cystic fibrosis and other related diseases.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR activity, the modulation of protein-protein interactions, and the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide has a number of advantages for use in laboratory experiments, including high selectivity and potency, as well as a well-characterized mechanism of action. However, its use is limited by its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for the study of N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in the treatment of cystic fibrosis and other related diseases, and the exploration of its use as a tool for the study of protein-protein interactions and other biological processes. Additionally, further research is needed to better understand the potential toxicity and safety implications of N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide.
Synthesemethoden
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide can be synthesized through a multi-step process involving the reaction of 4-bromo-3-methoxy-2-nitroaniline with acetic anhydride, followed by reduction with iron powder and acetic acid. The resulting product is then reacted with 2-naphthoyl chloride to obtain N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide has been used in various scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a modulator of the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, and as a potential therapeutic agent for the treatment of cancer.
Eigenschaften
Produktname |
N-(4-acetylphenyl)-4-bromo-3-methoxy-2-naphthamide |
|---|---|
Molekularformel |
C20H16BrNO3 |
Molekulargewicht |
398.2 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-4-bromo-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H16BrNO3/c1-12(23)13-7-9-15(10-8-13)22-20(24)17-11-14-5-3-4-6-16(14)18(21)19(17)25-2/h3-11H,1-2H3,(H,22,24) |
InChI-Schlüssel |
FQJMBYCZFHZWDJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B236452.png)
![N-[4-(aminosulfonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B236460.png)

![2-fluoro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236471.png)
![3-chloro-4-ethoxy-N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236473.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236474.png)

![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236481.png)
![2-(4-chlorophenoxy)-N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B236492.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-methylbutanamide](/img/structure/B236496.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236498.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)
